

Synthesis and Characterization of Amino-PEG14-acid: A Technical Guide

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Compound of Interest

Compound Name: Amino-PEG14-acid

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This technical guide provides a comprehensive overview of the synthesis and characterization of **Amino-PEG14-acid**, a heterobifunctional polyethylene glycol (PEG) linker. This molecule is of significant interest in bioconjugation, drug delivery, and proteomics, serving as a flexible, hydrophilic spacer to connect biomolecules. This document outlines a detailed synthetic pathway, experimental protocols, and characterization data to aid researchers in their application of this versatile linker.

Overview of Amino-PEG14-acid

Amino-PEG14-acid, with the chemical formula $C_{31}H_{63}NO_{16}$, possesses a terminal primary amine group and a terminal carboxylic acid group, separated by a 14-unit polyethylene glycol chain.^[1] This structure allows for the selective and sequential conjugation of two different molecules. The amine terminus can be reacted with activated esters, isothiocyanates, or other amine-reactive functionalities, while the carboxylic acid can be coupled to primary amines using carbodiimide chemistry.^[1]

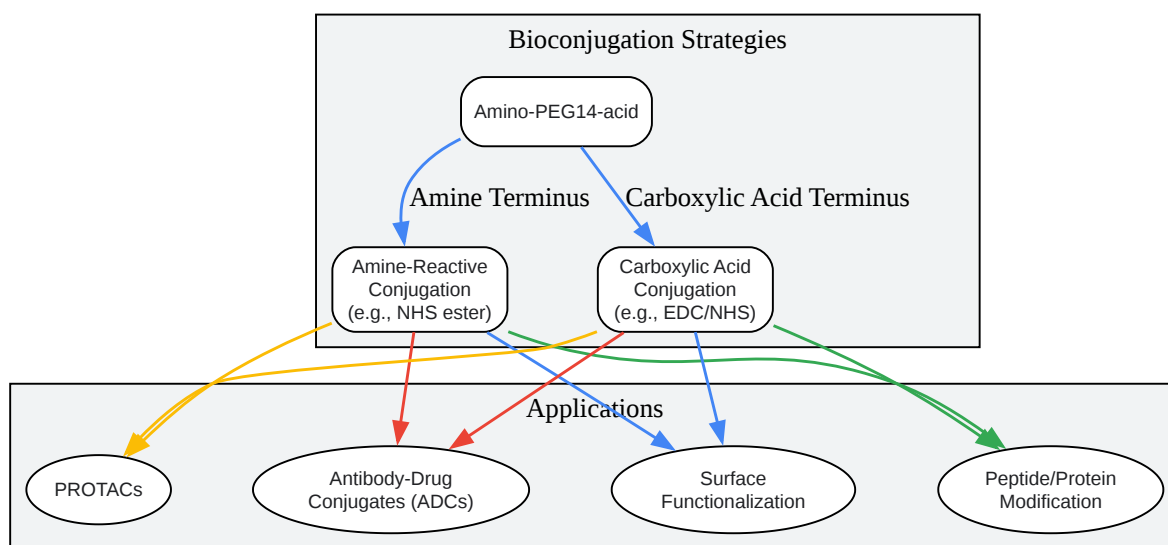
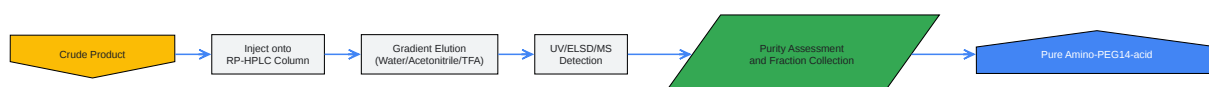
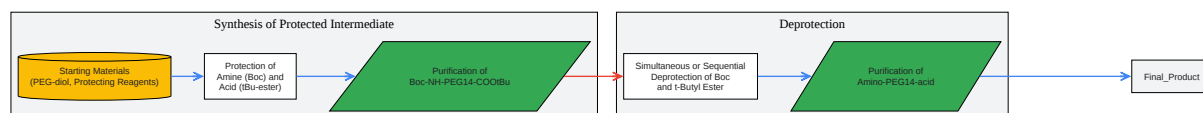
Table 1: Physicochemical Properties of **Amino-PEG14-acid**

Property	Value	Reference
Chemical Formula	C31H63NO16	[1]
Molecular Weight	705.84 g/mol	[1]
Exact Mass	705.4147 Da	[1]
IUPAC Name	1-amino-4,7,10,13,16,19,22,25,28,31,34,37,40,43-tetradeca-oxahexatetracontan-46-oic acid	

Synthetic Pathway

The synthesis of **Amino-PEG14-acid** is a multi-step process that involves the use of protecting groups to ensure the selective formation of the desired heterobifunctional product. A common strategy employs a tert-butyloxycarbonyl (Boc) group to protect the amine and a tert-butyl (tBu) ester to protect the carboxylic acid. This approach allows for the stepwise deprotection of each terminus for subsequent conjugation reactions.

The overall synthetic workflow can be visualized as a two-stage process: first, the synthesis of the protected intermediate, Boc-NH-PEG14-COOtBu, followed by the deprotection of both the Boc and t-butyl ester groups to yield the final **Amino-PEG14-acid**.



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References

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